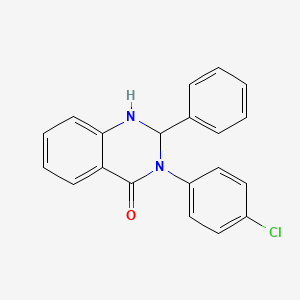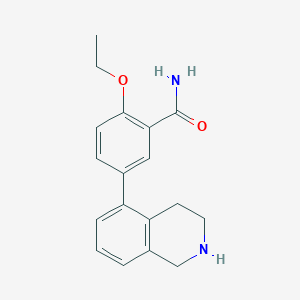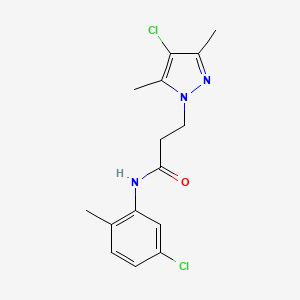
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known for their potential in various applications due to their unique structural features. The research on such compounds typically aims to explore their synthesis, structural characteristics, reaction behaviors, and property profiles to ascertain their utility in specific areas.
Synthesis Analysis
The synthesis of pyrazole derivatives is often regiospecific, requiring precise control over the reaction conditions to achieve the desired regioisomer. Correct identification of the produced regioisomer through spectroscopic techniques can be challenging, necessitating single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic and crystallographic methods, revealing insights into their conformational preferences and intermolecular interactions. For example, the study of molecular spectroscopic assembly of certain pyrazole derivatives has provided detailed information on their equilibrium geometry, vibrational assignments, and intramolecular interactions (Sivakumar et al., 2020).
Chemical Reactions and Properties
Research on the reactivity of pyrazole derivatives with other chemical entities, such as palladium(II) chloride, has resulted in the formation of complexes that exhibit unique supramolecular arrangements and coordination modes (Palombo et al., 2019). These studies are crucial for understanding the chemical versatility and potential applicability of the compounds.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, are essential for determining the compound's suitability for various applications. While the specific physical properties of "3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)propanamide" are not detailed in the provided research, such characteristics are typically investigated through experimental measurements and are critical for practical applications.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as reactivity, stability, and interaction with biological molecules, play a significant role in their potential as bioactive compounds. For instance, studies on similar compounds have explored their antimicrobial potential and interactions with biological targets, providing insights into their chemical behavior in biological contexts (Sivakumar et al., 2020).
Propiedades
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-9-4-5-12(16)8-13(9)18-14(21)6-7-20-11(3)15(17)10(2)19-20/h4-5,8H,6-7H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBGNMBFGYFQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=C(C(=N2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438167.png)
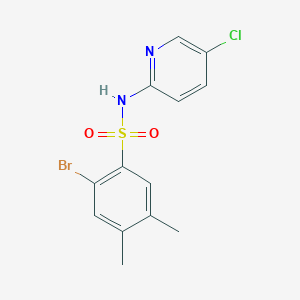

![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5438199.png)
![N-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}phenyl)acetamide](/img/structure/B5438204.png)
![1-(1-{[6-(2,4-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5438205.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B5438212.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5438229.png)
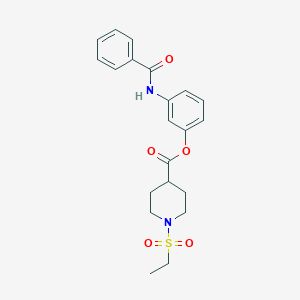
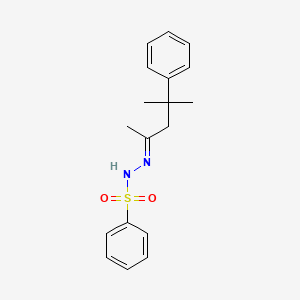
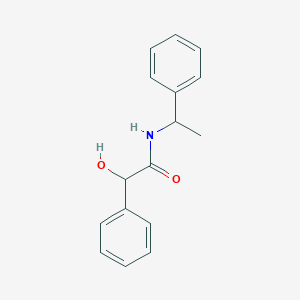
![3-[(4-benzyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5438256.png)
